1-Ethyl-3-methylpiperazine

Vue d'ensemble

Description

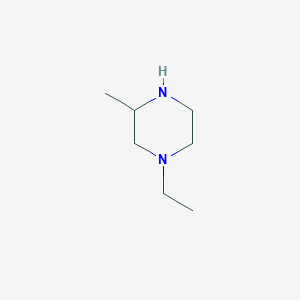

1-Ethyl-3-methylpiperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of applications, including their use in the synthesis of pharmaceuticals, as ligands in coordination chemistry, and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of 1-Ethyl-3-methylpiperazine derivatives can be achieved through various methods. For instance, 1-Ethylpiperazine-1,4-diium tetrachlorocadmate was synthesized by reacting cadmium chloride with 1-ethylpiperazine, as detailed in the study of its crystal structure, physico-chemical characterization, and dielectric properties . Similarly, 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate was prepared by reacting antimony trioxide with 1-ethylpiperazine in hydrochloric acid . These methods demonstrate the versatility of 1-Ethyl-3-methylpiperazine in forming various organic-inorganic hybrid materials.

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylpiperazine derivatives is often characterized by X-ray diffraction analysis. For example, the crystal structure of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate shows that the cadmium is coordinated by four chlorine atoms in a tetrahedral geometry . The 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate forms a non-centrosymmetric orthorhombic system with a three-dimensional network created by hydrogen bonding . These structures are further supported by solid-state NMR spectroscopy and vibrational spectroscopy studies.

Chemical Reactions Analysis

The reactivity of 1-Ethyl-3-methylpiperazine derivatives can be inferred from the synthesis of various compounds. For instance, the reaction of 1-ethylpiperazine with antimony trioxide and hydrochloric acid to form 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate indicates the ability of the piperazine derivative to participate in complexation reactions . Additionally, the formation of multi-component hydrogen-bonding organic salts from 1-methylpiperazine with aromatic carboxylic acids suggests that these derivatives can engage in hydrogen bonding and charge-transfer interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-methylpiperazine derivatives are diverse. The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, for example, were investigated to discuss the mechanism of a phase transition around 373 K . The compound's fluorescent properties were also studied, indicating potential applications in materials science . The thermal stability of multi-component hydrogen-bonding salts formed from 1-methylpiperazine was assessed using thermogravimetric analysis, showing stability under certain conditions . These properties are crucial for the potential application of these compounds in various fields, including materials science and pharmaceuticals.

Applications De Recherche Scientifique

-

Scientific Field : Applied Sciences

- Application : The compound 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide is being targeted for applications in next-generation Li-ion battery electrolytes .

- Methods of Application : Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .

- Results : A total of six stable ion pair conformers were observed. A doubly ionic H-bond exists between the ion pair conformers. The greater the number of multiple H-bond type interactions, the greater the absolute value of the interaction energy .

-

Scientific Field : Medicinal Chemistry

- Application : Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 .

- Methods of Application : Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .

- Results : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

-

Scientific Field : Construction and Energy

- Application : The compound 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide is being used for construction-related safety processes .

- Methods of Application : The study presents a novel non-linear fitting approach to investigate the thermal behavior of the compound. It evaluated the kinetic model using thermogravimetric analysis coupled with assessing fundamental reaction parameters and simulating thermodynamic equations by identifying hazardous temperatures .

- Results : The reactivity hazard of the compound escalated considerably when the temperature surpassed 280 °C. At temperatures beyond 300 °C, around 70% of the substance was consumed, underlining the need for stringent safety measures in processing environments .

-

Scientific Field : Synthetic Chemistry

- Application : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

- Methods of Application : Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .

- Results : The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

-

Scientific Field : Drug Discovery

- Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Methods of Application : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

- Results : Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

-

Scientific Field : Synthetic Chemistry

- Application : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

- Methods of Application : Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .

- Results : The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

Safety And Hazards

Orientations Futures

The future directions for 1-Ethyl-3-methylpiperazine could involve further exploration of its potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. Additionally, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

Propriétés

IUPAC Name |

1-ethyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZVHQHELMADSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619975 | |

| Record name | 1-Ethyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methylpiperazine | |

CAS RN |

428871-71-0 | |

| Record name | 1-Ethyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)